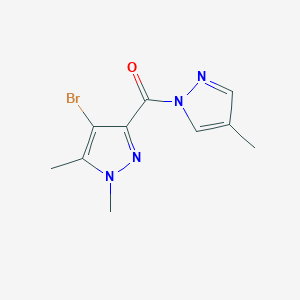

(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone

CAS No.:

Cat. No.: VC14736889

Molecular Formula: C10H11BrN4O

Molecular Weight: 283.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BrN4O |

|---|---|

| Molecular Weight | 283.12 g/mol |

| IUPAC Name | (4-bromo-1,5-dimethylpyrazol-3-yl)-(4-methylpyrazol-1-yl)methanone |

| Standard InChI | InChI=1S/C10H11BrN4O/c1-6-4-12-15(5-6)10(16)9-8(11)7(2)14(3)13-9/h4-5H,1-3H3 |

| Standard InChI Key | VFQQDJXZFNNIHY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(N=C1)C(=O)C2=NN(C(=C2Br)C)C |

Introduction

(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone is a complex organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . This specific compound features a dual pyrazole structure linked by a methanone group, which enhances its reactivity and potential interactions with biological targets.

Biological Activities

Pyrazole derivatives have been extensively studied for their pharmacological effects, including:

-

Anti-inflammatory Effects: Some pyrazole compounds exhibit anti-inflammatory properties, which could be relevant for this compound.

-

Anticancer Activities: Pyrazoles have shown cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology .

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Potential for reducing inflammation |

| Anticancer | Cytotoxic effects on cancer cells |

Interaction Studies

Interaction studies for this compound would typically involve assessing its binding affinity to biological targets. Techniques such as spectroscopy and molecular modeling are used to elucidate its mechanism of action and potential therapeutic applications.

Related Compounds

Several compounds share structural similarities with (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone, including:

-

4-Bromo-3-methylpyrazole: Known for anti-inflammatory effects, lacks the second pyrazole ring.

-

3-Methylpyrazole: Used as a building block in organic synthesis due to its simpler structure.

| Compound | Structure | Unique Features |

|---|---|---|

| 4-Bromo-3-methylpyrazole | Single pyrazole ring | Anti-inflammatory effects |

| 3-Methylpyrazole | Simplest pyrazole structure | Building block in synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume